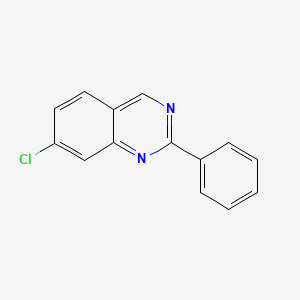

7-Chloro-2-phenylquinazoline

Description

7-Chloro-2-phenylquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at the 7-position and a phenyl group at the 2-position (Figure 1). This compound has garnered attention due to its role as an inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR), a target in oncology and metabolic disorder research . Its synthesis was achieved via an FeBr₂-catalyzed cascade reaction between 2-aminobenzyl alcohols and benzylamines under aerobic oxidative conditions, yielding 86% efficiency at a 20 mmol scale . The chlorine and phenyl substituents contribute to its electronic and steric properties, which are critical for its biological activity.

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

7-chloro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-7-6-11-9-16-14(17-13(11)8-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

ZEKXRSMDHZTAEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=CC(=CC3=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 7-chloro-2-phenylquinazoline and related compounds (Table 1).

Table 1: Comparative Analysis of Quinazoline Derivatives

Key Observations

Substituent Position and Electronic Effects: The position of chlorine significantly impacts bioactivity. In this compound, the C7-Cl likely enhances binding to IGF-IR, whereas C6-Cl in Imp. H(EP) () may alter metabolic stability .

Functional Group Diversity: Fluorinated analogs (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) exhibit enhanced metabolic resistance due to fluorine’s stability, a feature absent in the non-fluorinated target compound . Methoxy and benzyloxy groups () introduce steric bulk and lipophilicity, which could influence blood-brain barrier penetration compared to the phenyl group in this compound .

Structural Divergence in Therapeutic Applications: While this compound targets IGF-IR, Zaroxolyn () demonstrates how saturation of the quinazoline core (to tetrahydroquinoline) shifts activity toward diuretic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-phenylquinazoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one. Key steps include refluxing with phosphorus oxychloride (POCl₃) or other chlorinating agents to introduce the chloro group. Optimization strategies include adjusting solvent polarity (e.g., dimethyl sulfoxide for better solubility), temperature control (80–120°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Evidence from similar quinazoline derivatives suggests that yield improvements (>70%) can be achieved by maintaining anhydrous conditions and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₀ClN₂ requires m/z ~250.05).

- X-ray Crystallography : For definitive structural confirmation, single-crystal diffraction data (e.g., bond angles and torsion angles) can resolve ambiguities in substituent orientation .

- Elemental Analysis : Validate elemental composition within ±0.3% deviation .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes linked to its structural analogs. For example:

- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase assays).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or structural analogs. To address this:

- Standardize Protocols : Use validated cell lines (e.g., ATCC-certified) and consistent compound concentrations (IC₅₀/EC₅₀ values).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-position modifications) on activity. For instance, methoxy groups may enhance CNS penetration, while bulky groups reduce bioavailability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective in improving the selectivity of this compound for target enzymes versus off-target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target vs. non-target proteins (e.g., kinases vs. phosphatases).

- Proteomic Profiling : Employ affinity chromatography coupled with mass spectrometry to identify off-target binding partners.

- Derivatization : Introduce polar groups (e.g., carboxylates) to reduce lipophilicity and nonspecific membrane interactions .

Q. How do solvent and catalyst choices influence the regioselectivity of this compound derivatives during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing nucleophilic substitution at the 4-position. Nonpolar solvents (e.g., toluene) may stabilize intermediates for cyclization .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for aryl group introduction, while copper(I) iodide promotes Ullmann-type couplings for heterocyclic linkages .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, whereas higher temperatures (80–100°C) drive thermodynamic stability .

Q. What regulatory considerations apply to the use of this compound in preclinical studies?

- Methodological Answer :

- Compliance : Ensure the compound is listed in regulatory inventories (e.g., TSCA in the U.S.) or obtain exemptions for research use.

- Safety Data Sheets (SDS) : Include handling protocols for chlorinated byproducts, which may require fume hoods and PPE.

- Ethical Approvals : Document non-FDA status and restrict applications to in vitro or animal models unless explicitly approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.